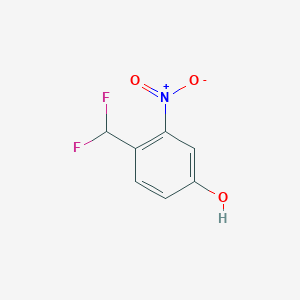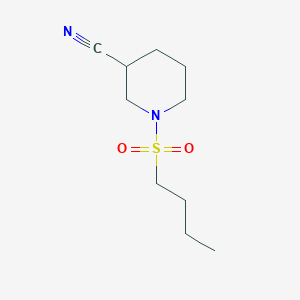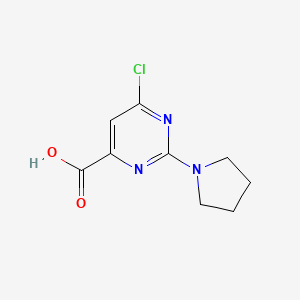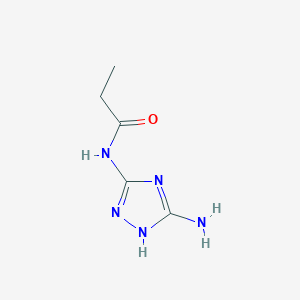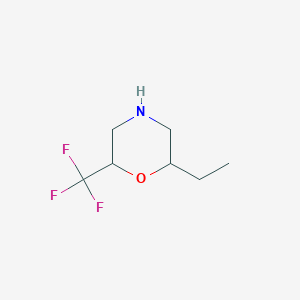
2-Ethyl-6-(trifluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-(trifluoromethyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen atoms in a six-membered ring. The presence of the trifluoromethyl group and the ethyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine typically involves the reaction of 2-ethylmorpholine with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where 2-ethylmorpholine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trifluoromethyl halides, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-6-(trifluoromethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Ethylmorpholine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
6-(Trifluoromethyl)morpholine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
Morpholine: The parent compound without any substituents, used widely in various industrial applications.
Uniqueness: 2-Ethyl-6-(trifluoromethyl)morpholine stands out due to the presence of both the ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications can enhance its reactivity, stability, and potential bioactivity, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H12F3NO |
|---|---|
Peso molecular |
183.17 g/mol |
Nombre IUPAC |
2-ethyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-2-5-3-11-4-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
Clave InChI |
MDDPCMWDWYXMHH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





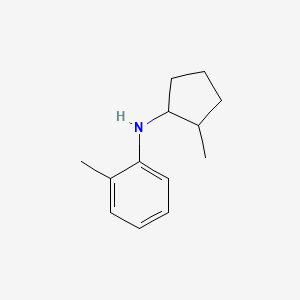
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
